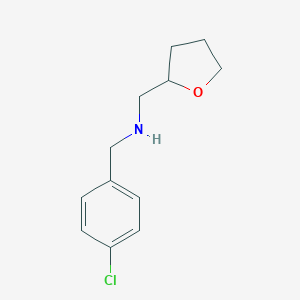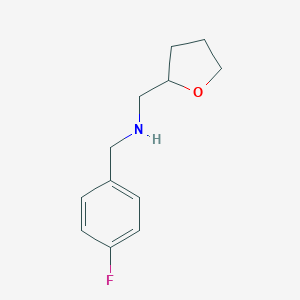
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide, also known as FNMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. FNMA belongs to the family of nitroaromatic compounds, which are known for their diverse biological and pharmacological activities.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and pathways involved in disease progression. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that are known to promote inflammation. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause cellular damage and contribute to various diseases.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Additionally, N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to inhibit the growth of various cancer cells and reduce the production of ROS in these cells.
Advantages and Limitations for Lab Experiments
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has also been shown to have low toxicity in animal studies. However, N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has some limitations for lab experiments. It is not water-soluble, which can make it difficult to use in certain experiments. Additionally, N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has not been extensively studied in human clinical trials, which limits its potential for use as a therapeutic agent.
Future Directions
There are several future directions for the study of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide. One direction is the development of water-soluble derivatives of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide that can be used in a wider range of experiments. Another direction is the study of the pharmacokinetics and pharmacodynamics of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide in human clinical trials. Additionally, the potential of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide as a diagnostic tool for various diseases should be further explored. Finally, the development of more selective inhibitors of COX-2 and other enzymes targeted by N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide could lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide involves the reaction of 2-fluoro-5-nitroaniline with 3-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is obtained by recrystallization from a suitable solvent.
Scientific Research Applications
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and infectious diseases. N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. It has also been studied for its potential as a diagnostic tool for various diseases.
properties
CAS RN |
306325-54-2 |
|---|---|
Product Name |
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide |
Molecular Formula |
C14H11FN2O3 |
Molecular Weight |
274.25 g/mol |
IUPAC Name |
N-(2-fluoro-5-nitrophenyl)-3-methylbenzamide |
InChI |
InChI=1S/C14H11FN2O3/c1-9-3-2-4-10(7-9)14(18)16-13-8-11(17(19)20)5-6-12(13)15/h2-8H,1H3,(H,16,18) |
InChI Key |
NYWOKPIPFJKSFW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




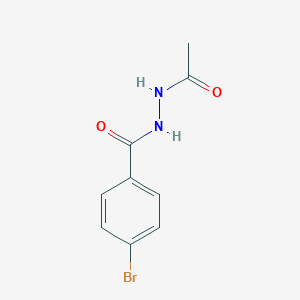
![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)
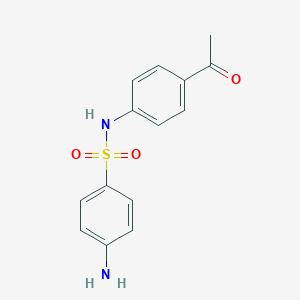
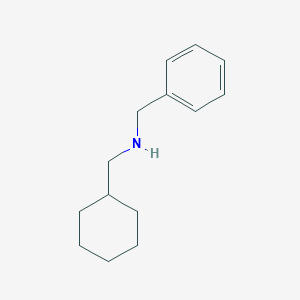
![N-[(4-methylphenyl)carbamothioyl]benzamide](/img/structure/B185534.png)




![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)

